![molecular formula C23H27ClN2O2 B5574239 {3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5574239.png)

{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

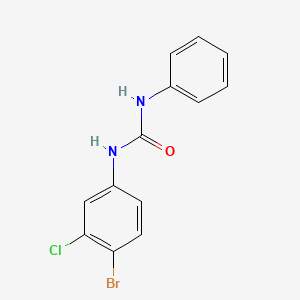

The compound “{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride” is a chemical compound with the molecular formula C23H26N2O2 . It is related to the compound “3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde” which has a molecular weight of 270.33 .

Molecular Structure Analysis

The molecular structure of this compound involves a benzene ring substituted with ethoxy and methylbenzyloxy groups, and a pyridine ring attached through a methylene bridge . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis

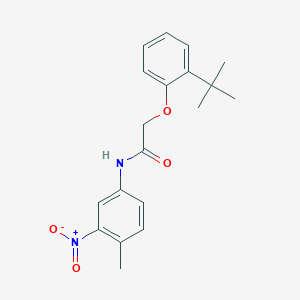

The compound might undergo reactions at the benzylic position, which are very important for synthesis problems . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis

The compound has a molecular weight of 362.46474 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.科学的研究の応用

Chemical Synthesis and Structural Studies

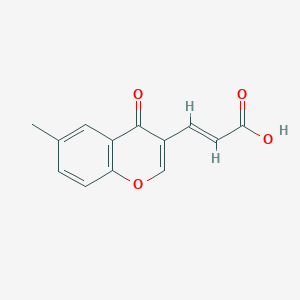

Hydrolysis and Tautomerism : Iwanami et al. (1964) studied the hydrolysis of compounds including 2-oxo-3-ethoxycarbonylmethylene derivatives, discussing their tautomerism between enamine and ketimine forms (Iwanami et al., 1964).

Intermediate in Quinolone Antibacterials Synthesis : Schroeder et al. (1992) synthesized stereochemically pure 3-(1-aminoethyl)pyrrolidines, useful intermediates for quinolone antibacterials, involving similar compound structures (Schroeder et al., 1992).

Regioselective Synthesis : Reddy and Nagaraj (2008) discussed the regioselective synthesis of methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, using ethyl-5-[3-(ethoxycarbonyl)-4-hydroxybenzyl]-2-hydroxybenzoate, which is structurally related (Reddy & Nagaraj, 2008).

Biochemical and Pharmacological Research

Benzylic Hydroxylation Studies : Miller, Tschirret-Guth, and Ortiz de Montellano (1995) studied chloroperoxidase-catalyzed benzylic hydroxylation of compounds like p-ethylanisole, closely related to the chemical structure (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

Antitumor Activity : Nguyen et al. (1990) explored the antitumor activity of a new class of antineoplastic agents, including compounds with structural similarities (Nguyen et al., 1990).

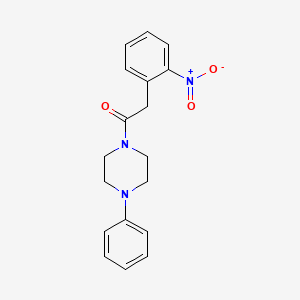

Catalysis and Chemical Reactions

Nonheme Iron Complexes in Oxidation : Kaizer et al. (2004) studied nonheme oxoiron(IV) complexes, including those with pyridylmethylamine ligands, for hydroxylation of alkanes at room temperature (Kaizer et al., 2004).

GABA Uptake Inhibition : Falch et al. (1999) synthesized and studied the pharmacology of compounds including tetrahydro-1,2-benzisoxazole derivatives, relevant to the structural class of the given compound (Falch et al., 1999).

特性

IUPAC Name |

N-[[3-ethoxy-2-[(4-methylphenyl)methoxy]phenyl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.ClH/c1-3-26-22-8-4-7-21(16-25-15-20-6-5-13-24-14-20)23(22)27-17-19-11-9-18(2)10-12-19;/h4-14,25H,3,15-17H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFYRDFBROPSGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)C)CNCC3=CN=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-furoyl)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]-1,4-diazepane](/img/structure/B5574163.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl 1-naphthylcarbamate](/img/structure/B5574169.png)

![2-[2-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B5574178.png)

![6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5574188.png)

![N-allyl-3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5574203.png)

![2,4-difluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5574210.png)

![1-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-3-(4,5-dimethyl-1H-benzimidazol-2-yl)propan-1-one](/img/structure/B5574213.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5574219.png)

![2-allyl-9-(2-phenoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5574225.png)

![[(4aR,7aS)-1-[(5-methylfuran-2-yl)methyl]-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(1,2-oxazol-3-yl)methanone](/img/structure/B5574251.png)